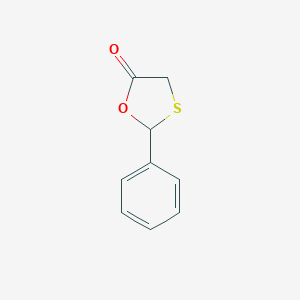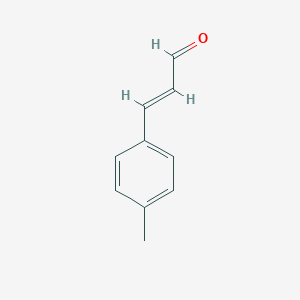![molecular formula C2H5O-[-Si(OC2H5)2O2-]-XC2H5 B224252 Ethyl trihydrogen orthosilicate CAS No. 1109-96-2](/img/structure/B224252.png)
Ethyl trihydrogen orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl trihydrogen orthosilicate, also known as monoethyl orthosilicate or silicic acid (H4SiO4), monoethyl ester, is a chemical compound with the molecular formula C2H8O4Si . It is the ethyl ester of orthosilicic acid .
Synthesis Analysis
Ethyl trihydrogen orthosilicate, like its many analogues, is prepared by alcoholysis of silicon tetrachloride . The hydrolysis of tetraethyl orthosilicate in different solvents such as methanol, ethanol, n-propanol, iso-propanol, and n-butanol has been studied .Chemical Reactions Analysis
The hydrolysis of tetraethyl orthosilicate has been studied extensively. The hydrolysis rate and average particle size increase with the molecular weight of the primary alcohols . The morphology of the end product is controlled by the type of catalyst used. Acid-catalyzed reactions lead to a three-dimensional gel or network structure, whereas base-catalyzed reactions result in condensed spherical-shaped particles .Safety and Hazards
Future Directions
Ethyl trihydrogen orthosilicate has potential applications in the field of drug delivery. Its unique pH response at neutral pH along with its biocompatibility makes it suitable for injectable managed drug carrier . It’s also used as a crosslinking agent in silicone polymers and as a precursor to silicon dioxide in the semiconductor industry .
properties
IUPAC Name |
ethoxy(trihydroxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O4Si/c1-2-6-7(3,4)5/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGITWJSGDFJKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548408 |
Source


|
| Record name | Ethyl trihydrogen orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trihydrogen orthosilicate | |
CAS RN |
1109-96-2 |
Source


|
| Record name | Ethyl trihydrogen orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

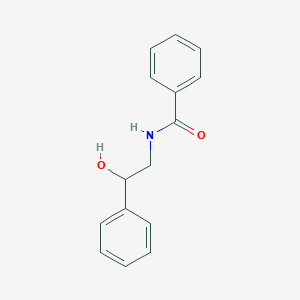
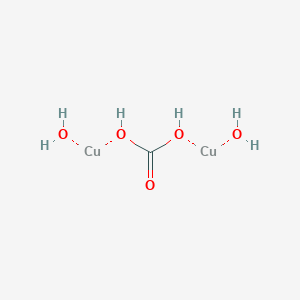



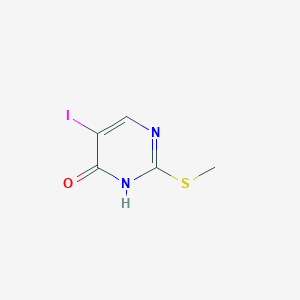
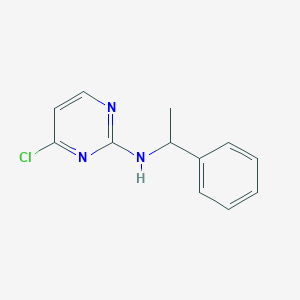
![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
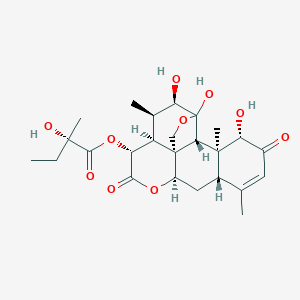
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
